molecular formula C7H13N3O B13314619 N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine

N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13314619
M. Wt: 155.20 g/mol
InChI Key: XYVHSSCINHAQRS-UHFFFAOYSA-N
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Description

N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclocondensation of arylamidoximes with aldehydes. For instance, the reaction of arylamidoximes with n-butanal can yield the desired oxadiazole compound . The reaction conditions often include the use of catalysts such as manganese dioxide to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the oxadiazole ring.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-3-5-6-9-7(8-4-2)11-10-6/h3-5H2,1-2H3,(H,8,9,10)

InChI Key

XYVHSSCINHAQRS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)NCC

Origin of Product

United States

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